molecular formula C15H16N4OS B2912251 2-(6-Pyridin-4-ylpyridazin-3-yl)sulfanyl-1-pyrrolidin-1-ylethanone CAS No. 894000-56-7

2-(6-Pyridin-4-ylpyridazin-3-yl)sulfanyl-1-pyrrolidin-1-ylethanone

Cat. No.: B2912251
CAS No.: 894000-56-7
M. Wt: 300.38
InChI Key: XJLWDAXXGAAUHI-UHFFFAOYSA-N
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Description

The compound “2-(6-Pyridin-4-ylpyridazin-3-yl)sulfanyl-1-pyrrolidin-1-ylethanone” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic ring with a nitrogen atom, and a pyridazine ring, which is a less common diazine with two nitrogen atoms. The molecule also includes a sulfanyl group (-SH) and a pyrrolidin-1-ylethanone group, which contains a pyrrolidine ring - a five-membered ring with a nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine and pyridazine rings, the introduction of the sulfanyl group, and the formation of the pyrrolidin-1-ylethanone group. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. The pyridine and pyridazine rings are aromatic and planar, while the pyrrolidine ring is non-aromatic and can adopt various conformations due to the flexibility of the carbon-nitrogen bonds .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the pyridine ring might undergo electrophilic substitution reactions, while the sulfanyl group could be involved in oxidation or substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the pyridine ring might contribute to its basicity, while the sulfanyl group could affect its reactivity .

Scientific Research Applications

Synthesis Techniques and Structural Analysis

Three-Step Synthesis of 3-Aryl-2-sulfanylthienopyridines A three-step synthesis procedure for 3-aryl-2-sulfanylthienopyridines was developed, showcasing a method that could potentially be adapted for the synthesis of related compounds, including 2-(6-Pyridin-4-ylpyridazin-3-yl)sulfanyl-1-pyrrolidin-1-ylethanone. This process highlights the versatility and adaptability of sulfanyl groups in heterocyclic chemistry, which could be relevant for the synthesis of complex molecules for various applications (Kobayashi, Suzuki, & Egara, 2013).

Characterization of Mononuclear Re(I) Complex Research into the characterization of a mononuclear rhenium(I) complex derived from pyrroline-pyrazolyl-pyridazine demonstrates the compound's unique structure and potential utility in catalysis or as a ligand for metal complexation, suggesting areas where the target compound may find application in coordination chemistry or material science (Saldías et al., 2020).

Potential Biological and Chemical Applications

Antimicrobial and Antioxidant Activities A study exploring the condensation reaction between 2-acetylpyridine and 2-formylpyridine under Claisen-Schmidt conditions revealed unexpected products with moderate antifungal activity, emphasizing the potential of structurally related compounds in biological applications. This suggests that derivatives of the target compound might possess biological relevance, offering pathways for the development of new antimicrobial agents (Rusnac et al., 2020).

Synthesis and Anticancer Activity of Pyridazinone Derivatives The synthesis of new series of 3(2h)-one pyridazinone derivatives with potential antioxidant activity was investigated, highlighting the compound's role in the development of anticancer agents. This research underlines the importance of such compounds in medicinal chemistry, particularly in the synthesis of drugs targeting cancer cells (Mehvish & Kumar, 2022).

Mechanism of Action

Without specific studies or literature, it’s difficult to predict the exact mechanism of action of this compound. Its biological activity would depend on its ability to interact with specific biological targets, which is not known based on the current information .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. Without specific studies or data, it’s difficult to predict its toxicity or potential hazards .

Properties

IUPAC Name

2-(6-pyridin-4-ylpyridazin-3-yl)sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c20-15(19-9-1-2-10-19)11-21-14-4-3-13(17-18-14)12-5-7-16-8-6-12/h3-8H,1-2,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLWDAXXGAAUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815707
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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